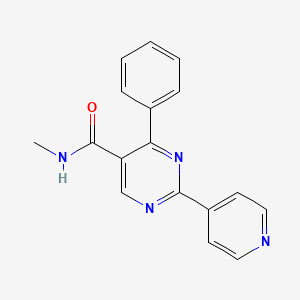

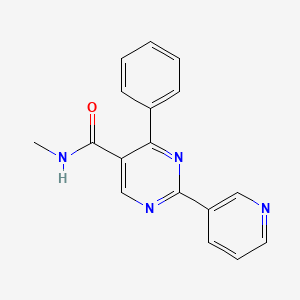

N-methyl-4-phenyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide

Overview

Description

N-methyl-4-phenyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide, also known as MP-10, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

N-methyl-4-phenyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide exerts its neuroprotective effects through the activation of the Nrf2-ARE pathway, which regulates the expression of genes involved in antioxidant defense and detoxification. N-methyl-4-phenyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide also inhibits the activity of monoamine oxidase B, an enzyme that breaks down dopamine and is implicated in the pathogenesis of Parkinson's disease (Nakamura et al., 2017).

Biochemical and Physiological Effects

In addition to its neuroprotective effects, N-methyl-4-phenyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. N-methyl-4-phenyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide inhibits the production of pro-inflammatory cytokines and chemokines, and has been shown to inhibit the proliferation of cancer cells and the replication of viruses such as HIV and HCV (Nakamura et al., 2017).

Advantages and Limitations for Lab Experiments

N-methyl-4-phenyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for its target enzymes. However, N-methyl-4-phenyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide is also relatively unstable and can degrade over time, which can complicate experiments. Additionally, N-methyl-4-phenyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known (Nakamura et al., 2017).

Future Directions

There are several potential future directions for research on N-methyl-4-phenyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide. One area of interest is the development of more stable analogs of N-methyl-4-phenyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide that can be used in clinical trials. Another area of interest is the investigation of the potential therapeutic applications of N-methyl-4-phenyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide in other neurodegenerative disorders, such as Alzheimer's disease. Additionally, further research is needed to fully elucidate the mechanism of action of N-methyl-4-phenyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide and its effects on other cellular pathways (Nakamura et al., 2017).

Conclusion

In conclusion, N-methyl-4-phenyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide is a chemical compound that has shown promise in scientific research for its potential therapeutic applications in neurodegenerative disorders, cancer, and viral infections. While there are still limitations and unknowns regarding its safety and efficacy, N-methyl-4-phenyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide represents a promising area of research for the development of new treatments for these conditions.

Scientific Research Applications

N-methyl-4-phenyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide has been studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders such as Parkinson's disease. Research has shown that N-methyl-4-phenyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide can protect dopaminergic neurons from oxidative stress and prevent the formation of alpha-synuclein aggregates, which are characteristic of Parkinson's disease (Nakamura et al., 2017).

properties

IUPAC Name |

N-methyl-4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O/c1-18-17(22)14-11-20-16(13-7-9-19-10-8-13)21-15(14)12-5-3-2-4-6-12/h2-11H,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIHNLNYSGAWHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CN=C(N=C1C2=CC=CC=C2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-4-phenyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-methoxy({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine](/img/structure/B3134287.png)

![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(2-phenyl-2-adamantyl)ethanone](/img/structure/B3134297.png)

![4-(1H-imidazol-1-yl)-3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide](/img/structure/B3134320.png)

![4-{2-[1,4,5,6-tetrahydrobenzo[f]isoquinolin-3(2H)-yl]ethyl}benzenesulfonamide](/img/structure/B3134342.png)

![2-Morpholino-2-phenyl-2-{5-(trifluoromethyl)-2-[3-(trifluoromethyl)benzoyl]-3-pyridinyl}acetonitrile](/img/structure/B3134350.png)

![4-phenyl-2-(4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide](/img/structure/B3134356.png)

![1-[4-[[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]amino]phenyl]piperidin-4-one](/img/structure/B3134380.png)

![3-(4-Fluorophenyl)-5-[2-(2-fluorophenyl)pyrimidin-4-yl]-2,1-benzoxazole](/img/structure/B3134386.png)